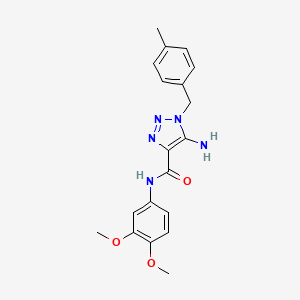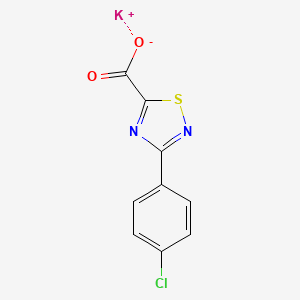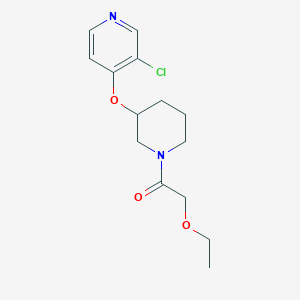![molecular formula C19H19N3O2 B2461459 (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide CAS No. 881559-19-9](/img/structure/B2461459.png)
(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide, also known as BEAP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BEAP is a member of the cyanoenone family and has been found to possess anti-inflammatory and anti-cancer properties. In
作用機序
(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide exerts its anti-inflammatory and anti-cancer effects by modifying the activity of the NF-κB pathway. Specifically, (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide inhibits the phosphorylation of IκBα, which prevents the degradation of IκBα and subsequently inhibits the translocation of NF-κB to the nucleus. This prevents the activation of genes involved in inflammation and cancer cell survival. (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide has been shown to have anti-inflammatory effects in vivo by reducing the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Additionally, (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide has been shown to have anti-cancer effects in vivo by reducing tumor growth and inducing apoptosis in cancer cells. (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide has also been shown to have neuroprotective effects in vivo by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide in lab experiments is its specificity for the NF-κB pathway, which allows for targeted inhibition of inflammation and cancer cell survival. Additionally, (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide has been shown to have low toxicity in vivo, which makes it a potentially safe therapeutic agent. However, one limitation of using (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research involving (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide. One direction is to investigate the potential use of (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide in combination with other anti-cancer agents to enhance its anti-tumor effects. Additionally, further research is needed to optimize the synthesis method of (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide and to improve its solubility in water for in vivo applications.
合成法
(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide can be synthesized through a multistep process involving the condensation of benzylamine and 4-ethoxybenzaldehyde to form N-benzyl-4-ethoxybenzamide. The resulting compound is then condensed with cyanoacetic acid in the presence of a base to form (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide.
科学的研究の応用
(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide has been found to have potential applications in the field of medicine. It has been shown to possess anti-inflammatory properties by inhibiting the NF-κB pathway, which is involved in the regulation of inflammation. (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, (2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(4-ethoxyanilino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-24-18-10-8-17(9-11-18)21-14-16(12-20)19(23)22-13-15-6-4-3-5-7-15/h3-11,14,21H,2,13H2,1H3,(H,22,23)/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVGDAKDQXJIPT-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(isoxazol-5-yl)methanone](/img/structure/B2461379.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2461384.png)
![1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]-N-(dimethylsulfamoyl)-N-methylazetidin-3-amine](/img/structure/B2461386.png)


![N-(4-acetylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2461392.png)

![1-[(4-Fluorophenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2461394.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2461396.png)


![N-(3,4-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)